2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound characterized by the presence of an amino group, a cyano group, and a dimethylbenzamide structure. Its molecular formula is C${11}$H${12}$N$_{4}$O, and it has a molecular weight of approximately 216.24 g/mol. The compound is known for its crystalline structure, with a melting point in the range of 133-135 °C .
The compound's structure includes a benzene ring substituted with an amino group at the 2-position and a cyano group at the 5-position, along with two methyl groups at the 3-position. This specific arrangement contributes to its chemical properties and biological activities.
Research indicates that 2-amino-5-cyano-N,3-dimethylbenzamide exhibits notable biological activities, particularly in:
Further investigation into its pharmacological profile is warranted to establish its efficacy and safety in clinical settings.
The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods:
2-Amino-5-cyano-N,3-dimethylbenzamide finds applications in various fields:
Several compounds share structural features with 2-amino-5-cyano-N,3-dimethylbenzamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-cyanobenzoic acid | Contains a carboxylic acid instead of amide | Known for anti-inflammatory properties |
N,N-Dimethyl-4-cyanobenzamide | Similar dimethyl substitution but different position | Exhibits different solubility characteristics |
4-Amino-5-cyanobenzamide | Amino group at position 4 instead of position 2 | Potentially different biological activities |
The uniqueness of 2-amino-5-cyano-N,3-dimethylbenzamide lies in its specific arrangement of functional groups and substituents that contribute to its distinct chemical reactivity and biological profile. Further comparative studies could enhance understanding of its potential applications relative to these similar compounds.
2-Amino-5-cyano-N,3-dimethylbenzamide is a synthetic organic compound with a benzamide backbone substituted with amino, cyano, and methyl functional groups. Its systematic IUPAC name is N,3-dimethyl-2-amino-5-cyanobenzamide, reflecting the positions of its substituents on the aromatic ring. The molecular formula C₁₀H₁₁N₃O corresponds to a molecular weight of 189.22 g/mol.
Property | Value | Source |
---|---|---|
CAS Registry Number | 890707-29-6 | |
SMILES Notation | O=C(NC)C1=CC(C#N)=CC(C)=C1N | |
InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | |
Synonyms | Benzamide, 2-amino-5-cyano-N,3-dimethyl-; MFCD20690897 |
The compound’s crystalline structure features a benzene ring with:
The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide emerged in the early 21st century during efforts to optimize anthranilic diamide insecticides. Patents filed between 2009–2012 detail its role as a precursor to cyantraniliprole, a broad-spectrum insecticide targeting ryanodine receptors in pests.
Key milestones include:
These advances aligned with agrochemical demands for intermediates with enhanced stability and reactivity.
The compound’s utility spans multiple domains:
As a cyantraniliprole intermediate, it enables selective ryanodine receptor activation in insects, a mechanism critical for managing resistant pest populations. Cyantraniliprole’s commercial success—approved in the U.S., China, and India—underscores this intermediate’s industrial relevance.
Researchers leverage its functional groups for:
Studies explore its crystalline packing behavior and hydrogen-bonding networks, which influence solubility and thermal stability.
Irritant